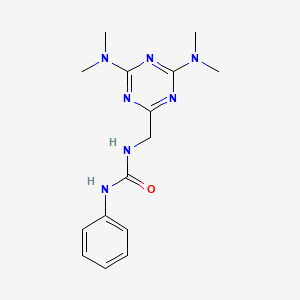
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a 1,3,5-triazine ring (a six-membered ring with three nitrogen and three carbon atoms) and a phenylurea group . The exact structure and properties would depend on the specific arrangement of these groups and the presence of any additional functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of the 1,3,5-triazine and phenylurea groups, as well as any additional functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The presence of the 1,3,5-triazine and phenylurea groups suggests that it might participate in reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
A study by Mekky, A. E. M., & Sanad, S. (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB enzyme inhibitors. These compounds demonstrated effective antibacterial efficacies and biofilm inhibition activities, suggesting potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Polymer Science
Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S. (1990) synthesized new aromatic polymers containing 1,3,5-triazine rings, demonstrating solubility in various solvents and thermal stability. These polymers have applications in materials science for creating high-performance, durable materials suitable for various industrial applications (Lin et al., 1990).
Chemotherapeutic Research
Langdon, S., Simmonds, R., & Stevens, M. (1984) investigated bicyclic analogues of the antitumor drug 2,4,6-tris(dimethylamino)-1,3,5-triazine (hexamethylmelamine), exploring their synthesis and chemistry. Although these compounds showed no antitumor activity in the models tested, the research contributes to the ongoing search for effective cancer therapies (Langdon et al., 1984).
Fluorescent Dyes and Probes
Rihn, S., Retailleau, P., De Nicola, A., Ulrich, G., & Ziessel, R. (2012) developed derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, highlighting their application in creating fluorescent dyes with large Stokes shifts. These dyes have potential applications in bioimaging and as molecular probes for research and diagnostic purposes (Rihn et al., 2012).
Water Treatment
Shi, Y., Ju, B., & Zhang, S. (2012) designed a tertiary amine starch ether for use as a flocculant in water treatment, demonstrating high efficiency in color removal from wastewater. This research offers a solution for treating colored effluents, contributing to environmental protection efforts (Shi et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-21(2)13-18-12(19-14(20-13)22(3)4)10-16-15(23)17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQLYCKEIMJQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

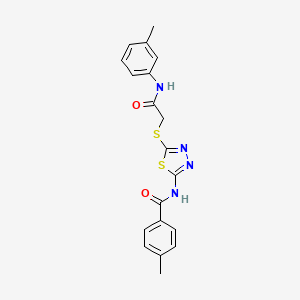
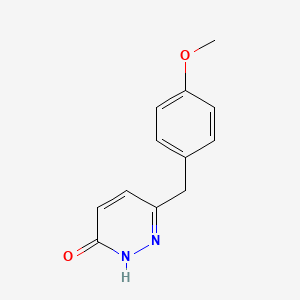
![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)

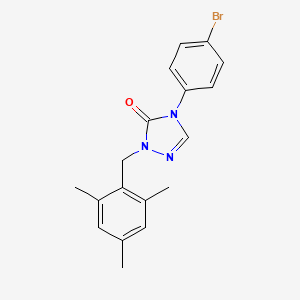
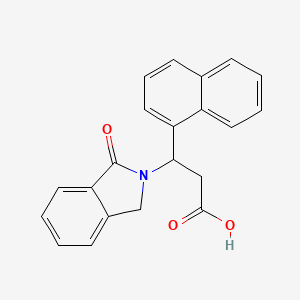
![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)
![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)
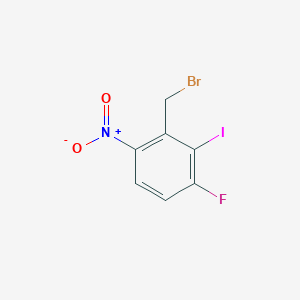
![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)